molecular formula C9H6ClF2NO B13534211 2-[5-Chloro-2-(difluoromethoxy)phenyl]acetonitrile

2-[5-Chloro-2-(difluoromethoxy)phenyl]acetonitrile

Cat. No.: B13534211
M. Wt: 217.60 g/mol
InChI Key: UQPSMFYMMSQFIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[5-Chloro-2-(difluoromethoxy)phenyl]acetonitrile is an organic compound with the molecular formula C9H6ClF2NO It is a derivative of acetonitrile and contains a chloro and difluoromethoxy substituent on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-Chloro-2-(difluoromethoxy)phenyl]acetonitrile typically involves the reaction of 5-chloro-2-(difluoromethoxy)benzaldehyde with a suitable nitrile source under specific conditions. One common method is the nucleophilic substitution reaction where the benzaldehyde is treated with a cyanide source such as sodium cyanide or potassium cyanide in the presence of a base like sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency. Safety measures are also critical due to the use of hazardous reagents like cyanides.

Chemical Reactions Analysis

Types of Reactions

2-[5-Chloro-2-(difluoromethoxy)phenyl]acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

    Substitution: The chloro and difluoromethoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are often used.

    Substitution: Reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for nucleophilic substitution, while electrophilic substitution may involve reagents like sulfuric acid (H2SO4) or nitric acid (HNO3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2-[5-Chloro-2-(difluoromethoxy)phenyl]acetonitrile has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural features.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[5-Chloro-2-(difluoromethoxy)phenyl]acetonitrile involves its interaction with molecular targets such as enzymes or receptors. The chloro and difluoromethoxy groups can enhance binding affinity and specificity to these targets, leading to inhibition or activation of biological pathways. The nitrile group can also participate in hydrogen bonding and other interactions that influence the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2-(difluoromethoxy)benzaldehyde: A precursor in the synthesis of 2-[5-Chloro-2-(difluoromethoxy)phenyl]acetonitrile.

    5-Chloro-2-(difluoromethoxy)phenyl]methanol: Another related compound with similar structural features.

Uniqueness

This compound is unique due to the presence of both chloro and difluoromethoxy groups, which can significantly influence its chemical reactivity and biological activity. These substituents can enhance the compound’s stability, solubility, and binding properties, making it a valuable intermediate in various applications.

Properties

Molecular Formula

C9H6ClF2NO

Molecular Weight

217.60 g/mol

IUPAC Name

2-[5-chloro-2-(difluoromethoxy)phenyl]acetonitrile

InChI

InChI=1S/C9H6ClF2NO/c10-7-1-2-8(14-9(11)12)6(5-7)3-4-13/h1-2,5,9H,3H2

InChI Key

UQPSMFYMMSQFIZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)CC#N)OC(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.